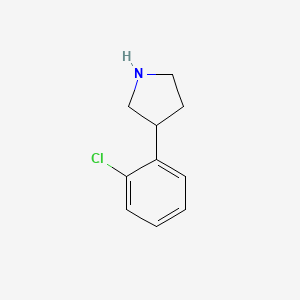

![molecular formula C14H11ClO2S B1350889 2-[(2-Chlorobenzyl)thio]benzoic acid CAS No. 440347-30-8](/img/structure/B1350889.png)

2-[(2-Chlorobenzyl)thio]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

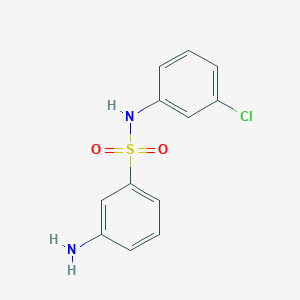

2-[(2-Chlorobenzyl)thio]benzoic acid (CBBA) is a thio-substituted benzoic acid derivative. It is a member of the family of organosulfur compounds that contain sulfur connected to an organic group. CBBA has been studied for its potential applications in various fields, including chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Thermodynamic Modeling and Solubility

2-[(2-Chlorobenzyl)thio]benzoic acid, as part of the chlorobenzoic acids family, has been a subject of interest in thermodynamic studies, particularly in understanding the phase behavior of these compounds in aqueous and organic solutions. The work by Reschke et al. utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of solutions containing benzoic and chlorobenzoic acids. Their findings are crucial for screening solubility and predicting phase regions of mixtures containing pharmaceuticals, potentially including derivatives of 2-[(2-Chlorobenzyl)thio]benzoic acid (Reschke et al., 2016).

Synthesis and Chemical Transformations

The compound has been involved in the synthesis of various chemical structures. Okabayashi et al. discussed the preparation of 1,5-Dichloro-9H-thioxanthen-9-one via cyclization of a compound closely related to 2-[(2-Chlorobenzyl)thio]benzoic acid. Such synthetic pathways underscore the compound's role in forming more complex chemical structures (Okabayashi, Murakami, & Sekiya, 1989).

Antimicrobial Properties

Compounds related to 2-[(2-Chlorobenzyl)thio]benzoic acid, like thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, have shown specific antimicrobial activities. These activities vary based on the nature and position of substituents on the benzene ring, highlighting the compound's potential in antimicrobial applications (Limban et al., 2008).

Biosynthesis Pathways

The compound's benzoic acid component is vital in the biosynthesis of various natural products. Hertweck et al. described benzoic acid as a biosynthetic building block for benzoyl and benzyl groups, important in many natural products. Understanding the biosynthesis involving compounds like 2-[(2-Chlorobenzyl)thio]benzoic acid can reveal insights into the formation of biologically active molecules (Hertweck et al., 2001).

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTLLIWMHDNWCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397551 |

Source

|

| Record name | 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorobenzyl)thio]benzoic acid | |

CAS RN |

440347-30-8 |

Source

|

| Record name | 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)

![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)